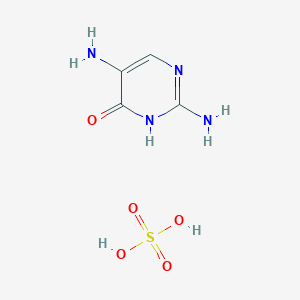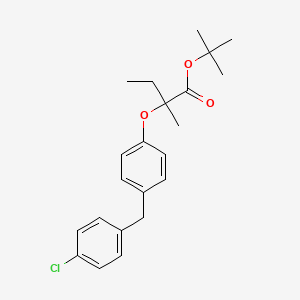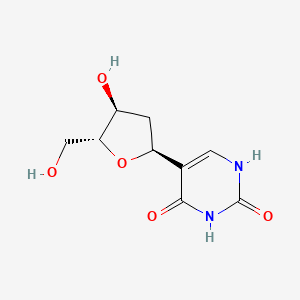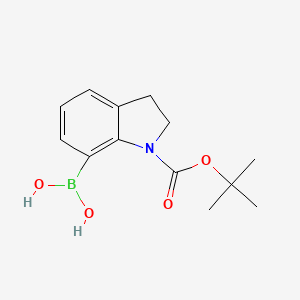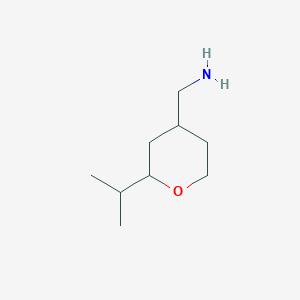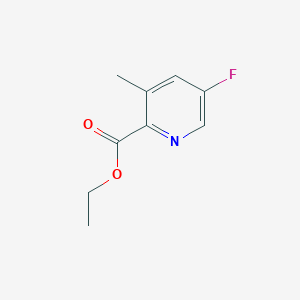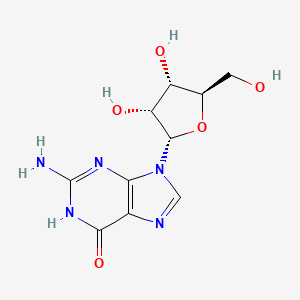![molecular formula C15H10BrNO3 B13027712 Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)
Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a furo[2,3-b]pyridine core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-bromoacetophenone with suitable reagents can lead to the formation of the desired furo[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring .
Scientific Research Applications
Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism may vary depending on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to varied biological activities.
Pyridine derivatives: Compounds like pyridine-2-carboxylate and nicotinonitrile have similar structural features and applications.
Uniqueness
Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C15H10BrNO3 |
|---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)12-11-3-2-8-17-14(11)20-13(12)9-4-6-10(16)7-5-9/h2-8H,1H3 |
InChI Key |
WKLXHJMUIQNGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C1C=CC=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


